N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiazole moiety fused with a benzofuran carboxamide structure
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones to form the benzothiazole ring . This is followed by the coupling of the benzothiazole derivative with a benzofuran carboxylic acid under conditions that facilitate amide bond formation, such as using coupling agents like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) solvent .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it effective in cancer treatment .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide is unique due to its combined benzothiazole and benzofuran structures. Similar compounds include:
2-arylbenzothiazoles: These compounds share the benzothiazole moiety but differ in their aryl substituents.
Benzofuran carboxamides: These compounds have the benzofuran structure but lack the benzothiazole ring.
Benzothiazole derivatives: Compounds like riluzole and pramipexole, which contain the benzothiazole nucleus, are used in the treatment of neurological disorders.
This compound stands out due to its dual functionality, offering a broader range of applications and unique chemical properties.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c1-14-12-16(23-25-18-7-3-5-9-21(18)28-23)10-11-17(14)24-22(26)20-13-15-6-2-4-8-19(15)27-20/h2-13H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUPADBRUKIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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